molecular formula C13H23NO3 B1392953 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol CAS No. 273207-58-2

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

Cat. No.: B1392953
CAS No.: 273207-58-2
M. Wt: 241.33 g/mol
InChI Key: WPHYDBXMMSEFTR-FGWVZKOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol is a bicyclic tertiary amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a hydroxymethyl substituent at the 3-position in the exo configuration. The Boc group enhances stability during synthetic processes, particularly in pharmaceutical intermediates, by protecting the amine from unwanted reactions . The exo stereochemistry refers to the spatial orientation of the methanol group relative to the bicyclic scaffold, which influences molecular interactions and reactivity. This compound (CAS: 273207-58-2) is primarily utilized in organic synthesis, such as in the preparation of dopamine transporter inhibitors or opioid receptor modulators . Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYDBXMMSEFTR-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129649
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273207-58-2
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. The process often involves the use of chiral catalysts and reagents to achieve the desired stereoselectivity . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

Medicinal Chemistry

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems in the brain. It has been identified as a candidate for developing monoamine reuptake inhibitors , which are crucial in treating mood disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) . The compound's mechanism involves inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby enhancing their availability in the synaptic cleft .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly for constructing complex molecules with specific stereochemical configurations. The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold allows chemists to create derivatives with desired biological activities . The methodologies employed often involve desymmetrization processes starting from achiral precursors or direct stereochemical control during the formation of the bicyclic structure .

Material Science

In addition to its applications in medicinal chemistry, this compound is explored for its potential in developing new materials with unique properties. Its structural characteristics can be tailored to create polymers or other materials that exhibit specific mechanical or thermal properties, making it valuable for industrial applications .

Case Study 1: Antidepressant Development

Research has demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant antidepressant-like effects in animal models . These studies highlight the compound's ability to enhance serotonergic and noradrenergic neurotransmission, providing a basis for further development into clinical therapies.

Case Study 2: Synthesis of Tropane Alkaloids

A notable application is its role in synthesizing tropane alkaloids, which are known for their pharmacological significance . The enantioselective construction techniques developed have led to more efficient pathways for producing these alkaloids while minimizing by-products.

Comparison with Similar Compounds

Exo vs. Endo Isomers

The endo isomer of 8-methyl-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 90949-82-9) differs in the spatial arrangement of the hydroxymethyl group, which resides on the same face as the nitrogen bridgehead in the endo configuration. This stereochemical distinction can significantly alter binding affinities in biological systems. For example, endo isomers often exhibit reduced solubility compared to exo variants due to increased steric hindrance .

Compound Configuration Molecular Formula Molecular Weight (g/mol) Key Applications
Exo-8-Boc-8-azabicyclo[...]-3-methanol Exo C₁₃H₂₃NO₃ 241.33 Pharmaceutical intermediate
Endo-8-Methyl-8-azabicyclo[...]-3-methanol Endo C₉H₁₇NO 155.24 Research chemical

Positional Isomers (2-Methanol vs. 3-Methanol)

For instance, 8-Boc-8-azabicyclo[3.2.1]octane-2-methanol (CAS: 1403766-66-4) has the hydroxyl group at the 2-position, leading to distinct synthetic pathways and applications compared to the 3-methanol derivative .

Substituent Variations on the Azabicyclo Octane Core

Boc vs. Methyl/Isopropyl Substituents

  • Boc-Protected Derivatives : The Boc group (e.g., in the target compound) provides steric bulk and stability, making it ideal for multi-step syntheses. However, it requires deprotection (e.g., using TFA) for further functionalization .
  • Methyl/Isopropyl Derivatives : Compounds like 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS: 7432-10-2) and 8-isopropyl variants (CAS: 3423-25-4) lack the Boc group, resulting in lower molecular weights (155.24 g/mol and 183.27 g/mol, respectively) and enhanced volatility. These are often used in alkaloid research or as chiral building blocks .
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Exo-8-Boc-8-azabicyclo[...]-3-methanol Boc C₁₃H₂₃NO₃ 241.33 Synthetic intermediate
8-Methyl-8-azabicyclo[...]-3-ol Methyl C₉H₁₅NO 153.22 Tropane alkaloid analog
8-Isopropyl-8-azabicyclo[...]-3-ol Isopropyl C₁₀H₁₇NO 167.25 Chiral resolution studies

Aryl-Substituted Derivatives

Such derivatives are explored as opioid receptor modulators .

Biological Activity

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a compound that belongs to the tropane alkaloid family, which is characterized by a bicyclic structure that includes a nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.331 g/mol
  • CAS Number : 273376-39-9

The compound features a bicyclic structure with a hydroxymethyl group, which contributes to its biological interactions. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various synthetic applications.

This compound's mechanism of action primarily involves its interaction with neurotransmitter systems. It is known to act as a monoamine reuptake inhibitor , which is significant for treating various neurological disorders such as depression and anxiety. By inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, this compound may enhance mood and alleviate symptoms associated with these conditions .

Neuropharmacological Effects

Research indicates that compounds similar to exo-8-boc-8-azabicyclo[3.2.1]octane derivatives have been shown to possess significant neuropharmacological effects:

  • Antidepressant Activity : Monoamine reuptake inhibitors derived from the 8-azabicyclo[3.2.1]octane framework are being explored for their potential in treating major depressive disorder.
  • Anxiolytic Effects : These compounds may also exhibit anxiolytic properties, making them candidates for treating anxiety disorders.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of 8-azabicyclo[3.2.1]octane derivatives:

  • Study on Monoamine Transporters : A study showed that derivatives of this class effectively inhibited the reuptake of serotonin and norepinephrine in vitro, indicating potential therapeutic applications in mood disorders .
  • Comparative Analysis : In comparative studies, exo-8-boc derivatives were found to have improved binding affinities for monoamine transporters compared to older antidepressants, suggesting a better side-effect profile and efficacy .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 Values (µM)Notes
This compoundMonoamine Reuptake Inhibitor13.7 (HCT116)Effective against cancer cell lines
2-Azabicyclo[3.2.1]octaneAntidepressant15.3 (MBA231)Similar structure with different activity
Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octanePotentially AnxiolyticNot specifiedDifferent functional group influences activity

Applications in Research and Industry

The unique structure of this compound makes it valuable not only in academic research but also in pharmaceutical development:

  • Synthetic Intermediates : It serves as a key intermediate in synthesizing various nitrogen-containing heterocycles and tropane alkaloids.
  • Pharmaceutical Development : The compound's biological properties position it as a candidate for further development into therapeutic agents targeting CNS disorders.

Q & A

What synthetic strategies are effective for introducing the Boc-protected azabicyclo[3.2.1]octane scaffold in Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol?

Answer:
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold often begins with a Mannich condensation of cyclopentanone, benzylamine, and formaldehyde to form a ketone intermediate (e.g., N-benzyl-3-azabicyclo[3.2.1]octan-8-one). Subsequent Grignard or nucleophilic substitution reactions introduce substituents at the 8-position. For Boc protection, tert-butoxycarbonyl (Boc) groups are typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Stereochemical control during functionalization (e.g., hydroxylation at C-3) is critical; radical cyclization methods using AIBN and tributyltin hydride have achieved >99% diastereocontrol in related derivatives .

How does the exo-configuration at C-3 influence the compound’s receptor binding selectivity?

Answer:
The exo-configuration of the C-3 methanol group enhances steric accessibility to transmembrane domains of monoamine transporters. Studies on similar 8-azabicyclo[3.2.1]octane derivatives show that exo-oriented substituents improve binding to the dopamine transporter (DAT) by 3–5-fold compared to endo analogs, likely due to reduced steric hindrance in the DAT hydrophobic pocket. For example, exo-3-(6-methoxypyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (NS8880) demonstrated high selectivity for the norepinephrine transporter (NET) over DAT and SERT, attributed to its exo geometry .

What analytical techniques are recommended for resolving stereochemical ambiguities in 8-azabicyclo[3.2.1]octane derivatives?

Answer:
X-ray crystallography is definitive for assigning absolute stereochemistry. For routine analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can distinguish exo/endo configurations by correlating spatial proximity of protons. For example, in exo-8-Boc derivatives, NOE interactions between the C-3 methanol proton and bridgehead protons (C-1/C-5) are absent, unlike endo analogs . Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA) effectively separates enantiomers, as demonstrated for tropane alkaloid analogs .

How can conflicting data on sigma-2 receptor affinity be reconciled for structurally similar analogs?

Answer:
Discrepancies in sigma-2 receptor binding (e.g., some analogs showing Ki < 10 nM while others exhibit >100 nM) often arise from differences in radioligand choice (e.g., [³H]DTG vs. [³H]RHM-4) and tissue source (neural vs. cancer cell lines). For instance, 8-azabicyclo[3.2.1]octan-3-ol derivatives with bulky aryl substitutions (e.g., 11b in evidence 1) showed sigma-2 selectivity (σ2/σ1 > 50) when tested with [³H]DTG in rat liver membranes but lower affinity in PC12 cells due to membrane lipid composition differences . Standardizing assay conditions (e.g., using recombinant receptors) is recommended for cross-study comparisons.

What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Answer:
Rodent models with implanted microdialysis probes in the striatum (for CNS targets) or jugular vein catheters (for plasma kinetics) are common. For example, exo-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane analogs showed a brain/plasma ratio of 0.8 in Sprague-Dawley rats, with a t₁/₂ of 2.5 hours. LC-MS/MS quantification using deuterated internal standards (e.g., d₃-Boc analogs) improves sensitivity . To assess blood-brain barrier penetration, logP values should be optimized to 2.5–3.5, as derivatives with logP > 4 exhibit increased plasma protein binding .

How does the Boc group impact metabolic stability during in vitro assays?

Answer:
The Boc group reduces oxidative metabolism by shielding the amine from cytochrome P450 enzymes. In hepatic microsome assays, Boc-protected derivatives (e.g., exo-8-Boc-3-methanol) showed 80% remaining after 1 hour, compared to 30% for N-methyl analogs. However, the Boc group may be cleaved in acidic environments (e.g., lysosomes), necessitating stability tests at pH 5.0–6.5. LC-MS fragmentation patterns (e.g., m/z 154 for tert-butyl cation) confirm Boc deprotection .

What computational methods predict the impact of 8-substituents on transporter inhibition?

Answer:
Molecular docking with homology models (e.g., DAT based on the dDAT crystal structure, PDB: 4XP4) identifies key interactions. For example, 8-phenyl substitutions in the beta orientation (e.g., compound 14 in evidence 21) exhibit lower DAT affinity (IC₅₀ = 785 nM) than alpha-oriented analogs (IC₅₀ = 234 nM) due to clashes with Tyr-156 in the binding pocket. Free energy perturbation (FEP) calculations can quantify substituent effects, with benzhydryl ethers (e.g., compound 17) showing ΔΔG = -2.1 kcal/mol for DAT vs. SERT selectivity .

Why do some 8-azabicyclo[3.2.1]octane derivatives exhibit partial agonism at monoamine transporters?

Answer:
Partial agonism (e.g., BIMU-1 and BIMU-8 in evidence 1) arises from substituent-induced conformational changes in transporter dynamics. For example, N-benzyl groups at C-8 stabilize a transporter conformation that permits substrate binding but impedes full reuptake inhibition. Electrophysiological assays (e.g., two-electrode voltage clamp in oocytes expressing hSERT) reveal that partial agonists induce smaller currents (20–40% of maximal response) compared to full blockers like cocaine . Mutagenesis of conserved residues (e.g., SERT Thr-439) can restore full antagonism, highlighting steric and electronic interplay.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
Reactant of Route 2
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.